molecular formula C16H15N3O3S B2910286 N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286703-27-2

N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2910286
CAS No.: 1286703-27-2
M. Wt: 329.37
InChI Key: SERVQEQMDKRWEP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group at position 5 and an acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-ethoxyphenyl group. This structure combines heterocyclic (oxadiazole, thiophene) and aromatic (ethoxyphenyl) components, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-21-13-6-4-3-5-12(13)17-14(20)9-15-18-19-16(22-15)11-7-8-23-10-11/h3-8,10H,2,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERVQEQMDKRWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring followed by the introduction of the substituents. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one substituent with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide with structurally or functionally related compounds, highlighting key differences in substituents, molecular properties, and biological activities.

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Biological Activity Reference
This compound 2-ethoxyphenyl, thiophen-3-yl, 1,3,4-oxadiazole 299.35 Not explicitly reported; structural analogs suggest anticancer potential.
N-(4-methylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide 4-methylphenyl instead of 2-ethoxyphenyl 299.35 Screening compound; activity data not provided.
N-[3-(methylsulfanyl)phenyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide 3-(methylsulfanyl)phenyl substituent 331.41 Screening compound; higher molecular weight due to sulfur addition.
N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Indole moiety replaces thiophene; sulfanyl linker instead of direct acetamide-oxadiazole Not provided UV spectroscopy method developed; pharmacological activity inferred but not detailed.
N-(benzothiazol-2-yl)-2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide Benzothiazole and indole substituents 436.09 Anticancer activity against lung adenocarcinoma and glioma cell lines (IC₅₀ comparable to cisplatin).
N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-phenyl-1,3,4-oxadiazol-2-yl]thio}acetamide Benzodioxole and phenyl substituents Not provided Potent MMP-9 inhibition and cytotoxicity against A549 and C6 cell lines.
2-{[4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide Triazole core instead of oxadiazole; thiophen-2-yl substituent Not provided Structural data available (ChemSpider ID: 30777610); activity not reported.

Key Observations from Comparisons

Thiophene vs. Indole/Benzothiazole: Thiophene-containing compounds (e.g., target compound) are associated with moderate bioactivity, while indole or benzothiazole derivatives (e.g., ) show stronger anticancer effects, possibly due to enhanced π-π stacking with biological targets.

Core Heterocycle Influence: 1,3,4-Oxadiazole (target compound) vs.

Synthetic Accessibility :

  • Compounds with sulfanyl linkers (e.g., ) require multi-step synthesis involving thiol-alkylation, whereas the target compound’s direct acetamide-oxadiazole linkage could simplify synthesis.

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